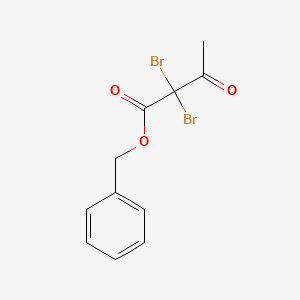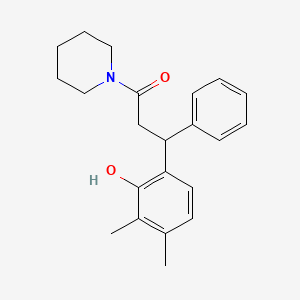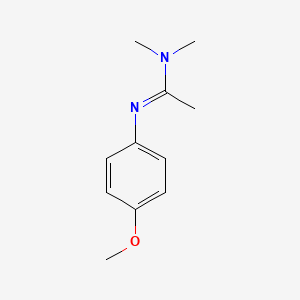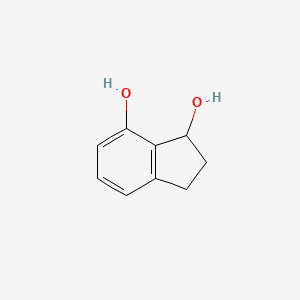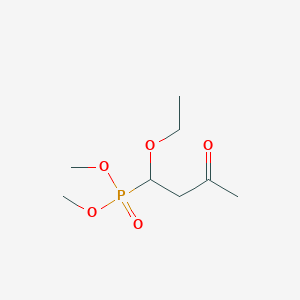
Dimethyl (1-ethoxy-3-oxobutyl)phosphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl (1-ethoxy-3-oxobutyl)phosphonate is an organophosphorus compound with a variety of applications in organic synthesis and industrial processes. This compound is known for its versatility and reactivity, making it a valuable reagent in the synthesis of various organic molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl (1-ethoxy-3-oxobutyl)phosphonate typically involves the Michael addition of dialkylphosphites to methylvinylketone. This reaction is carried out under basic conditions, often using sodium alcoholate in the corresponding alcohol at reflux for several hours . The reaction yields the desired phosphonate compound with good efficiency and selectivity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through distillation or chromatography to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
Dimethyl (1-ethoxy-3-oxobutyl)phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acids.
Reduction: Reduction reactions can convert the compound into phosphonates with different alkyl groups.
Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions include various phosphonic acids, substituted phosphonates, and other organophosphorus compounds. These products have applications in different fields, including agriculture, pharmaceuticals, and materials science.
Scientific Research Applications
Dimethyl (1-ethoxy-3-oxobutyl)phosphonate has a wide range of applications in scientific research:
Biology: The compound is employed in the study of enzyme mechanisms and as a probe for investigating biochemical pathways.
Mechanism of Action
The mechanism of action of Dimethyl (1-ethoxy-3-oxobutyl)phosphonate involves its reactivity as a nucleophile. The compound targets electrophilic sites on other molecules, facilitating various chemical transformations. This reactivity is due to the presence of the phosphonate group, which can engage in nucleophilic attacks and form stable intermediates .
Comparison with Similar Compounds
Similar Compounds
Dimethyl (1-diazo-2-oxopropyl)phosphonate: Known for its use in the Seyferth-Gilbert homologation reaction to synthesize alkynes.
Dimethyl (2-oxobutyl)phosphonate: Another similar compound used in organic synthesis with slightly different reactivity and applications.
Uniqueness
Dimethyl (1-ethoxy-3-oxobutyl)phosphonate is unique due to its specific reactivity profile and the presence of the ethoxy group, which can be selectively modified. This makes it a versatile reagent in organic synthesis, allowing for the creation of a wide range of derivatives and complex molecules.
Properties
CAS No. |
88972-22-9 |
|---|---|
Molecular Formula |
C8H17O5P |
Molecular Weight |
224.19 g/mol |
IUPAC Name |
4-dimethoxyphosphoryl-4-ethoxybutan-2-one |
InChI |
InChI=1S/C8H17O5P/c1-5-13-8(6-7(2)9)14(10,11-3)12-4/h8H,5-6H2,1-4H3 |
InChI Key |
ULEXJAXTBVJYQY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(CC(=O)C)P(=O)(OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-({4-methyl-5-[(3-nitrobenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}methyl)morpholine](/img/structure/B14145923.png)
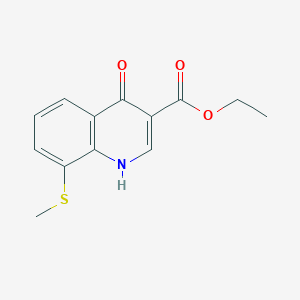

![3,3a-Dihydropyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B14145936.png)
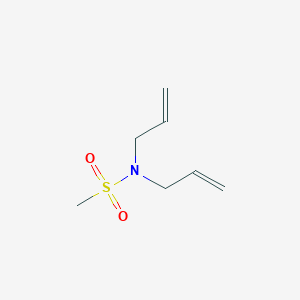
![1,2,3,4,5,6,7,8,9,10-Decahydro-5,9-methanobenzo[8]annulen-11-amine](/img/structure/B14145945.png)
![2-(5-amino-1H-tetrazol-1-yl)-N'-[(E)-(6-methylpyridin-2-yl)methylidene]acetohydrazide](/img/structure/B14145948.png)
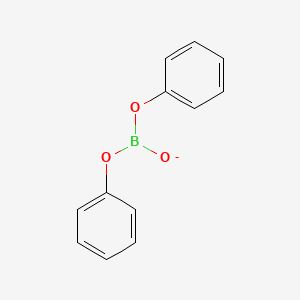
![rel-4,4,5,5-Tetramethyl-2-[(1R,2R)-2-(trimethylsilyl)cyclopropyl]-1,3,2-dioxaborolane](/img/structure/B14145952.png)
![2-bromo-4,7,7-trimethyl-3-oxo-N-{4-[(E)-phenyldiazenyl]phenyl}bicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B14145955.png)
